molecular formula C22H30N2O3 B11313652 N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-4-(propan-2-yloxy)benzamide

N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-4-(propan-2-yloxy)benzamide

Cat. No.: B11313652
M. Wt: 370.5 g/mol
InChI Key: FVDONFNAYZSDOO-UHFFFAOYSA-N
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Description

N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-4-(propan-2-yloxy)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a piperidine ring, a furan ring, and an isopropoxy group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-4-(propan-2-yloxy)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and piperidine intermediates, followed by their coupling with the benzamide core. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-4-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The benzamide group can be reduced to form amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alkyl halides and amines are employed under basic conditions.

Major Products

The major products formed from these reactions include furanones, amines, and substituted piperidines, which can be further utilized in various chemical syntheses.

Scientific Research Applications

N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-4-(propan-2-yloxy)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-4-(methoxy)benzamide
  • N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-4-(ethoxy)benzamide

Uniqueness

N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-4-(propan-2-yloxy)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its isopropoxy group, in particular, may enhance its solubility and bioavailability compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H30N2O3

Molecular Weight

370.5 g/mol

IUPAC Name

N-[2-(5-methylfuran-2-yl)-2-piperidin-1-ylethyl]-4-propan-2-yloxybenzamide

InChI

InChI=1S/C22H30N2O3/c1-16(2)26-19-10-8-18(9-11-19)22(25)23-15-20(21-12-7-17(3)27-21)24-13-5-4-6-14-24/h7-12,16,20H,4-6,13-15H2,1-3H3,(H,23,25)

InChI Key

FVDONFNAYZSDOO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(CNC(=O)C2=CC=C(C=C2)OC(C)C)N3CCCCC3

Origin of Product

United States

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